molecular formula C13H14N2O3 B1271369 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid CAS No. 851628-34-7

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Cat. No. B1271369
M. Wt: 246.26 g/mol
InChI Key: PPUHLVJYPWCTSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a relatively new compound. It is an organic compound with a molecular formula of C13H14N2O3 .


Synthesis Analysis

The formation of supramolecular packing structures as a result of intermolecular H-bonding of O–H…O (carboxylic) and N–H …O (amide) is the most important characteristics of these compounds .


Molecular Structure Analysis

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole .


Chemical Reactions Analysis

4- (3-Bromo-4-methylphenyl)butanoic acid (BMBPA) is an organic compound with a molecular formula of C10H11BrO2.


Physical And Chemical Properties Analysis

It is a white crystalline solid with a melting point of 162 °C and a boiling point of 424 °C. The molecular weight of the compound is 251.28 g/mol .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potential

  • Urease Inhibition: Novel indole-based hybrid oxadiazole scaffolds, related to 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid, have demonstrated potent in vitro inhibitory potential against urease enzyme, suggesting potential therapeutic applications (Nazir et al., 2018).

Anticancer Properties

  • In Vitro Antitumor Activity: Certain oxadiazole natural product analogs have shown significant antitumor activity towards a panel of 11 cell lines in vitro, indicating potential for cancer treatment (Maftei et al., 2013).

Mesomorphic Behaviors

  • Liquid Crystalline Investigations: Studies on compounds containing 1,2,4-oxadiazole moieties have revealed insights into their mesomorphic behaviors, potentially impacting materials science and liquid crystal display technologies (Ali & Tomi, 2018).

Molecular Structure Analysis

  • Structural Characterization: Research on oxadiazole derivatives has provided detailed insights into their molecular structures, contributing to the understanding of their chemical properties and potential applications in drug design (Meyer et al., 2003).

Radiochemical Applications

  • PET Imaging: Automated synthesis of radiopharmaceuticals involving oxadiazole derivatives for PET imaging of specific receptors illustrates the compound's utility in advanced diagnostic techniques (Luo et al., 2019).

Corrosion Inhibition

  • Protection of Metals: Oxadiazole derivatives have been evaluated for their corrosion inhibition ability towards mild steel in acidic conditions, highlighting their potential in industrial applications (Ammal et al., 2018).

Safety And Hazards

The compound is flammable. The GHS labelling includes a signal word “Warning” and hazard statements H315, H319, H335 .

properties

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-5-7-10(8-6-9)13-14-11(18-15-13)3-2-4-12(16)17/h5-8H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUHLVJYPWCTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368798
Record name 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

CAS RN

851628-34-7
Record name 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 3
Reactant of Route 3
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 4
Reactant of Route 4
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 5
Reactant of Route 5
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
Reactant of Route 6
Reactant of Route 6
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid

Citations

For This Compound
1
Citations
C Lueg, D Schepmann, R Günther, P Brust… - Bioorganic & medicinal …, 2013 - Elsevier
A convergent strategy was followed to modify systematically carbazole based CB 2 receptor ligands. The length of the N-(fluoroalkyl) group (n in 7), the length of the alkanamide (m in 7) …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.